molecular formula C24H26N4O2 B4185795 N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No. B4185795
M. Wt: 402.5 g/mol
InChI Key: MAKRIIJKNQQQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as A-438079 and is a selective antagonist of the P2X7 receptor, which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. The P2X7 receptor is known to be involved in the regulation of immune responses and inflammatory processes, and its antagonism by A-438079 has been shown to reduce inflammation and pain in animal models. Moreover, A-438079 has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. The activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. A-438079 acts as a selective antagonist of the P2X7 receptor and blocks its activation by ATP. This results in the inhibition of calcium influx and cytokine release, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
A-438079 has been shown to have several biochemical and physiological effects in animal models. These effects include the reduction of inflammation and pain, the inhibition of cytokine release, and the prevention of neurodegeneration. Moreover, A-438079 has been shown to have a good safety profile and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

A-438079 has several advantages for lab experiments, including its high selectivity for the P2X7 receptor, its well-established synthesis method, and its potential therapeutic applications in various diseases. However, there are also some limitations to the use of A-438079 in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the scientific research on A-438079. These include the further investigation of its therapeutic applications in various diseases, the development of new analogs with improved pharmacological properties, and the identification of new targets for its antagonism. Moreover, the use of A-438079 in combination with other drugs or therapies may lead to better therapeutic outcomes in various diseases.

properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-4-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-15-2-4-19(5-3-15)22-9-21(27-30-22)23(29)26-20-13-25-28(14-20)24-10-16-6-17(11-24)8-18(7-16)12-24/h2-5,9,13-14,16-18H,6-8,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKRIIJKNQQQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

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